3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol
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Overview
Description
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol is an organic compound with a complex structure that includes a chloro-substituted phenol and a hydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or amines.
Scientific Research Applications
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethylphenol: A compound with similar structural features but different substituents.
3-Chloro-4-hydroxyphenylacetic acid: Another related compound with a carboxylic acid group instead of the ethyl group.
Uniqueness
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and hydroxyphenyl ethyl groups contribute to its reactivity
Properties
CAS No. |
137317-61-4 |
---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
3-chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13ClO2/c15-14-9-13(17)8-5-11(14)4-1-10-2-6-12(16)7-3-10/h2-3,5-9,16-17H,1,4H2 |
InChI Key |
DADJKKTXSSECSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=C2)O)Cl)O |
Origin of Product |
United States |
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